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  • Product: 2-Bromo-5-Nitrothiophene
  • CAS: 13198-50-1

Core Science & Biosynthesis

Foundational

2-Bromo-5-Nitrothiophene (CAS 13195-50-1): A Mechanistic Guide to Reactivity, Cross-Coupling Protocols, and Advanced Applications

Executive Summary 2-Bromo-5-nitrothiophene (CAS 13195-50-1) is a highly functionalized heteroaryl building block pivotal to modern synthetic organic chemistry, neuropharmacology, and materials science. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-nitrothiophene (CAS 13195-50-1) is a highly functionalized heteroaryl building block pivotal to modern synthetic organic chemistry, neuropharmacology, and materials science. Characterized by a strongly electron-withdrawing nitro group and a reactive bromine atom on a thiophene core, this molecule exhibits unique "push-pull" electronic dynamics. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, specifically focusing on its utility in palladium-catalyzed cross-coupling and subsequent downstream applications.

Physicochemical Profiling & Structural Dynamics

The reactivity of 2-bromo-5-nitrothiophene is dictated by its asymmetric electronic distribution. The nitro group at the C5 position exerts a strong inductive (-I) and mesomeric (-M) pull, significantly lowering the electron density of the thiophene π -system. This polarization weakens the C2-Br bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering the molecule highly susceptible to oxidative addition by low-valent transition metals.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-Bromo-5-nitrothiophene
CAS Registry Number 13195-50-1
Molecular Formula C 4​ H 2​ BrNO 2​ S
Molecular Weight 208.03 g/mol
Topological Polar Surface Area (TPSA) 74.1 Ų
InChIKey ZPNFMDYBAQDFDY-UHFFFAOYSA-N
Hazard Classification (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Data sourced from .

Mechanistic Reactivity: The Suzuki-Miyaura Cross-Coupling

Due to the activated nature of the C-Br bond, 2-bromo-5-nitrothiophene serves as an excellent electrophile in Suzuki-Miyaura cross-coupling reactions. However, the presence of the nitro group requires careful selection of reaction conditions to prevent unwanted reduction or base-catalyzed degradation[1]. Mild bases (e.g., K 3​ PO 4​ , Cs 2​ CO 3​ ) and carefully degassed solvent systems are critical to maintaining the integrity of the nitro moiety while facilitating the transmetalation step, as demonstrated in the synthesis of complex heteroarylpyridines[1].

G Substrate 2-Bromo-5-nitrothiophene (Electrophile) OxAdd Oxidative Addition (C-Br Bond Activation) Substrate->OxAdd Boronic Arylboronic Acid (Nucleophile) Transmet Transmetalation Boronic->Transmet Catalyst Pd(PPh3)4 / K3PO4 1,4-Dioxane/H2O Catalyst->OxAdd OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Catalyst Pd(0) Regeneration Product 5-Aryl-2-nitrothiophene Derivative RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling using 2-bromo-5-nitrothiophene.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

Objective: Synthesis of 5-aryl-2-nitrothiophene derivatives via palladium-catalyzed cross-coupling.

Causality & Reaction Setup
  • Solvent System (1,4-Dioxane/Water 4:1): Causality: Dioxane effectively solubilizes the organic thiophene substrate and the arylboronic acid, while water dissolves the inorganic base. This biphasic system is crucial for accelerating the transmetalation step at the solvent interface.

  • Base Selection (K 3​ PO 4​ ): Causality: A mild phosphate base is chosen over strong hydroxides (like NaOH) to prevent the nucleophilic degradation of the sensitive nitro group and to avoid unwanted side reactions.

  • Atmospheric Control (Degassing): Causality: Pd(0) catalysts are highly susceptible to oxidation. Dissolved O 2​ will irreversibly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle. Freeze-pump-thaw or rigorous Argon sparging is mandatory.

Step-by-Step Execution
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitrothiophene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K 3​ PO 4​ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure a completely inert environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via a gas-tight syringe.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(PPh 3​ ) 4​ (5 mol%).

    • Self-Validation Checkpoint 1: The solution should transition to a characteristic pale yellow/orange hue upon dissolution, indicating the presence of active Pd(0) species in solution.

  • Reaction Execution: Heat the mixture to 85 °C in an oil bath for 12–18 hours.

  • Monitoring: Track progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) eluent.

    • Self-Validation Checkpoint 2: The complete disappearance of the UV-active starting material (2-bromo-5-nitrothiophene) and the emergence of a new, highly conjugated (often intensely colored) product spot confirms successful coupling.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Advanced Applications in Drug Discovery & Material Science

Drug Development: CB1 Receptor Allosteric Modulators

In medicinal chemistry, 2-bromo-5-nitrothiophene serves as a critical precursor in the synthesis of 1-phenyl-3-thiophenylurea derivatives, which function as Cannabinoid Type-1 (CB1) Receptor Positive Allosteric Modulators (PAMs)[2]. The thiophene core provides essential lipophilic and π -stacking interactions within the allosteric binding pocket[2]. Following Suzuki cross-coupling, the nitro group is reduced to an amine (typically using Raney-Ni and hydrazine) and subsequently reacted with isocyanates to form the active urea pharmacophore[2].

G Ligand Thiophene-based PAM (Synthesized from 13195-50-1) CB1 CB1 Receptor (Allosteric Site) Ligand->CB1 Allosteric Binding Conform Receptor Conformational Change CB1->Conform Orthosteric Enhanced Orthosteric Ligand Affinity Conform->Orthosteric Signaling Downstream Gi/o Signaling Cascade Orthosteric->Signaling Signal Amplification

Pharmacological signaling pathway of CB1 receptor modulation by thiophene derivatives.

Material Science: Non-Linear Optical (NLO) Chromophores

In materials science, this molecule is utilized to construct highly efficient donor-acceptor "push-pull" chromophores[3]. By coupling the strongly electron-withdrawing 5-nitrothiophene moiety (the "pull") with an electron-rich aryl or alkynyl system (the "push"), researchers can precisely modulate the HOMO-LUMO energy gap[3]. These nanostructured materials exhibit significant second-order nonlinear optical properties and solvatochromism, making them highly valuable for advanced photonic devices, molecular switches, and nanostructured thin films[3].

Safety, Handling, and Environmental Impact

According to standard safety data, 2-bromo-5-nitrothiophene requires strict laboratory precautions[4],[5].

  • Hazards: Classified as a skin irritant (Category 2), serious eye irritant (Category 2), and respiratory tract irritant (STOT SE 3)[6],[5].

  • PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat are mandatory.

  • Handling: All manipulations—especially weighing and transferring the solid—must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents to prevent exothermic decomposition[4],[5].

References

  • PubChem (NIH): 6

  • Thieme Connect: 1

  • PMC (NIH): 2

  • IntechOpen: 3

  • Fisher Scientific: 5

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-5-Nitrothiophene Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when cross-coupling electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when cross-coupling electron-deficient heterocycles. 2-Bromo-5-nitrothiophene is a notoriously challenging substrate. The strongly electron-withdrawing nitro group hyper-activates the C-Br bond toward oxidative addition, but simultaneously introduces severe risks of nucleophilic aromatic substitution (SNAr), catalyst poisoning, and hydrodehalogenation[1].

This guide is designed to move beyond generic protocols. By providing the mechanistic causality behind each experimental choice, we aim to help you build a self-validating, robust workflow for your drug development and synthetic chemistry applications.

Mechanistic Workflow & Failure Modes

G A 2-Bromo-5-nitrothiophene + Boronic Acid B Oxidative Addition (Fast due to NO2) A->B F SNAr Side Products (Nucleophilic Attack) A->F Nucleophilic Base/Solvent C Transmetalation (Base Dependent) B->C H Catalyst Poisoning (Thiophene Coordination) B->H Unshielded Catalyst D Reductive Elimination C->D G Hydrodehalogenation (Protodeboronation) C->G Slow Transmetalation E Coupled Product D->E

Figure 1: Suzuki-Miyaura coupling workflow and common failure modes for 2-Bromo-5-nitrothiophene.

Troubleshooting FAQs

Q1: Why am I seeing high levels of hydrodehalogenation (debromination) instead of my cross-coupled product? A1: The nitro group at the 5-position drastically lowers the electron density of the thiophene ring. This makes the initial oxidative addition of Palladium to the C-Br bond extremely fast. However, if the subsequent transmetalation step is slow, the highly reactive Pd(II) intermediate is left vulnerable to protolytic cleavage (hydrodehalogenation), especially in protic solvent systems. Solution: Accelerate the transmetalation step by using a stronger, anhydrous base (such as Cs₂CO₃ instead of NaHCO₃) or switch to a strictly anhydrous solvent system like dry 1,4-dioxane[2].

Q2: My reaction stalls at 30-40% conversion. How do I overcome catalyst poisoning? A2: Thiophene rings, particularly highly polarized ones, can act as off-cycle ligands. The sulfur atom coordinates strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle. Solution: Move away from unshielded catalysts like Pd(PPh₃)₄. Instead, employ palladium precatalysts with bulky, electron-rich bidentate ligands (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos-Pd-G2). The steric bulk of these ligands prevents the thiophene sulfur from coordinating to the palladium, keeping the metal center active for the main catalytic cycle.

Q3: I am observing a complex mixture of side products, including nucleophilic aromatic substitution (SNAr). How can I prevent this? A3: 2-Bromo-5-nitrothiophene is exceptionally susceptible to SNAr. The nitro group activates the 2-position (where the bromine is located) toward nucleophilic attack. If you use a nucleophilic base (like NaOH or alkoxides) or a nucleophilic solvent (like ethanol), they will displace the bromide before the palladium catalyst can engage in oxidative addition. Solution: Strictly utilize non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃) and non-nucleophilic solvents (e.g., 1,4-dioxane, DME, or toluene)[1][3].

Quantitative Data: Proven Reaction Conditions

To assist in your experimental design, the following table summarizes field-proven conditions for 2-Bromo-5-nitrothiophene couplings, highlighting the impact of base and solvent selection on the final yield.

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Ref
Substituted phenylboronic acidPd(PPh₃)₄aq. NaHCO₃DMEReflux44–89%[3]
(5-formylthiophen-2-yl)boronic acidPd(PPh₃)₄K₂CO₃THF/H₂O8065%[4]
Pyridylboronic acidPd(PPh₃)₂Cl₂Cs₂CO₃1,4-Dioxane9550-77%[2]
Arylboronic acid (General)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-100Variable[1]

Standard Operating Procedure (SOP): Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The use of strict Schlenk techniques prevents the oxidation of the phosphine ligands, which is critical when coupling electron-deficient thiophenes.

Materials Required:

  • 2-Bromo-5-nitrothiophene (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq)[1][2]

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2 - 5 mol%)[1]

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Preparation & Loading: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-nitrothiophene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the non-nucleophilic base (e.g., K₃PO₄, 2.5 eq)[1].

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species, which is the primary cause of premature reaction stalling.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Palladium catalyst (5 mol%). Reseal and purge with Argon for an additional 2 minutes[1].

  • Solvent Introduction: Using a thoroughly dried syringe, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio)[1].

    • Self-Validation Check: The solution should turn a characteristic yellow/orange hue depending on the specific palladium catalyst used.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80-95 °C[1][2]. Stir vigorously to ensure proper mixing of the biphasic system (if using aqueous base).

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[1].

    • Self-Validation Check: 2-Bromo-5-nitrothiophene is highly UV-active. You should observe the disappearance of the starting material spot and the emergence of a lower Rf product spot (due to the increased molecular weight and polarity of the coupled biaryl system).

  • Workup: Upon completion (typically 12-16 hours)[3], cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Title: Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators Source: nih.gov URL: [Link]

  • Title: Positional isomers of π-extended phenolate-based inverted solvatochromic dyes: Shifting the inversion point by relocating the aryl spacer Source: doi.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 2-Bromo-5-Nitrothiophene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 2-Halo-5-Nitrothiophene ¹H NMR Spectra In the landscape of pharmaceutical and materials science research, the precise structural elu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 2-Halo-5-Nitrothiophene ¹H NMR Spectra

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is a critical step in the development of novel molecules. Among these, substituted thiophenes are a cornerstone, serving as essential building blocks for a wide array of functional materials and pharmacologically active agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization data for 2-Bromo-5-Nitrothiophene and its chloro and iodo analogs. By presenting and interpreting experimental data, this document aims to serve as a practical resource for the unambiguous identification and characterization of these important synthetic intermediates.

The Significance of 2-Halo-5-Nitrothiophenes

2-Halo-5-nitrothiophenes are versatile intermediates in organic synthesis. The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the thiophene ring, making the halogen at the 2-position susceptible to nucleophilic substitution. This reactivity profile allows for the introduction of a wide variety of functional groups, paving the way for the synthesis of diverse and complex molecular architectures. A thorough understanding of their spectroscopic properties is therefore paramount for reaction monitoring, quality control, and the definitive confirmation of desired product formation.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of 2-halo-5-nitrothiophenes are characterized by two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts (δ) and coupling constants (J) of these protons are highly sensitive to the nature of the halogen substituent at the 2-position. The data presented below was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromo-5-Nitrothiophene H-37.84d4.2
H-47.21d4.2
2-Chloro-5-Nitrothiophene H-37.82d4.3
H-47.15d4.3
2-Iodo-5-Nitrothiophene H-37.88d4.2
H-47.31d4.2

Interpreting the Spectral Data: Substituent Effects

The observed differences in the chemical shifts of the thiophene protons can be attributed to the electronic effects of the halogen substituents. The electronegativity of the halogens decreases down the group (Cl > Br > I).

  • Chemical Shift of H-3: The proton at the 3-position (H-3) is adjacent to the halogen substituent. Its chemical shift is influenced by a combination of the inductive and anisotropic effects of the halogen.

  • Chemical Shift of H-4: The proton at the 4-position (H-4) is adjacent to the nitro group. The strong electron-withdrawing nature of the nitro group significantly deshields this proton, causing it to resonate at a downfield chemical shift. The nature of the halogen at the 2-position has a more subtle effect on the chemical shift of H-4.

  • Coupling Constants: The coupling constant (³JHH) between the two vicinal protons on the thiophene ring is typically in the range of 4-6 Hz. In the case of these 2,5-disubstituted thiophenes, the observed coupling constants are consistently around 4.2-4.3 Hz, confirming the ortho relationship between the two protons.

The interplay of these electronic effects results in the distinct ¹H NMR spectra observed for each of the 2-halo-5-nitrothiophene analogs, allowing for their unambiguous differentiation.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A standardized and robust protocol is essential for obtaining high-quality and reproducible ¹H NMR data. The following section outlines a detailed, step-by-step methodology for the preparation and analysis of small organic molecules like 2-halo-5-nitrothiophenes.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be used to aid dissolution.

NMR Instrument Setup and Data Acquisition
  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming." This is crucial for obtaining sharp, well-resolved NMR signals. Modern spectrometers typically have automated shimming routines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence is typically sufficient for routine ¹H NMR.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm for most organic molecules).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans allows for the complete relaxation of the protons back to their equilibrium state, ensuring accurate signal integration.

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: A flat baseline is established to ensure accurate integration of the signals.

  • Referencing: The chemical shift scale is calibrated using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all signals are determined.

Visualizing the Process: Workflow and Molecular Structures

To further clarify the experimental and analytical process, the following diagrams, generated using the DOT language, illustrate the workflow and the molecular structures of the compounds discussed.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Purified Compound prep2 Dissolve in 0.6-0.7 mL of CDCl₃ prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube & Homogenize prep3->prep4 acq1 Insert Sample & Lock on Solvent Signal prep4->acq1 acq2 Shim for Magnetic Field Homogeneity acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID Data acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate Signals proc3->proc4 proc5 Analyze Chemical Shifts, Multiplicities, & Coupling Constants proc4->proc5 Structural Elucidation Structural Elucidation proc5->Structural Elucidation

A streamlined workflow for ¹H NMR analysis.

molecular_structures cluster_bromo 2-Bromo-5-Nitrothiophene cluster_chloro 2-Chloro-5-Nitrothiophene cluster_iodo 2-Iodo-5-Nitrothiophene bromo chloro iodo

Molecular structures of the compared 2-halo-5-nitrothiophenes.

Conclusion

This comparative guide provides essential ¹H NMR characterization data for 2-Bromo-5-Nitrothiophene and its chloro and iodo analogs. The presented data, coupled with a detailed experimental protocol and an explanation of substituent effects, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Accurate and reliable spectroscopic data is the bedrock of chemical research, and it is our hope that this guide will facilitate the confident identification and utilization of these valuable synthetic building blocks.

References

  • PubChem Compound Summary for CID 83222, 2-Bromo-5-nitrothiophene. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 83221, 2-Chloro-5-nitrothiophene. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 234778, 2-Iodo-5-nitrothiophene. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University College London. (n.d.). Sample Preparation for NMR. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-Nitrothiophene

A Researcher's Guide to Safely Handling 2-Bromo-5-nitrothiophene As a vital building block in proteomics research and drug development, 2-Bromo-5-nitrothiophene is a compound that demands meticulous handling and respect...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-Bromo-5-nitrothiophene

As a vital building block in proteomics research and drug development, 2-Bromo-5-nitrothiophene is a compound that demands meticulous handling and respect for its hazardous properties.[1] This guide provides an in-depth operational plan for researchers and scientists, focusing on the essential personal protective equipment (PPE) and procedural controls necessary to ensure laboratory safety.

Hazard Profile of 2-Bromo-5-nitrothiophene

Understanding the specific risks associated with a chemical is the foundation of safe handling. 2-Bromo-5-nitrothiophene (CAS No. 13195-50-1) is classified as a hazardous substance with the following primary concerns.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious and potentially damaging eye irritation.[2][3][4]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or vapor.[2][3][4]

  • Acute Toxicity (Inferred): While specific data is limited, the presence of the nitro group suggests potential for harm if swallowed, in contact with skin, or inhaled.[5]

Given these hazards, a multi-layered approach to protection, combining engineering controls and robust PPE, is mandatory.[3][6]

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical barrier against chemical exposure. All personnel must be trained in the proper use, removal, and disposal of PPE.

Protection Area Required Equipment Rationale and Specifications
Eyes & Face Chemical Splash GogglesProtects against splashes and dust. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7] A face shield may be used in addition to goggles for large-quantity transfers but is not a substitute.
Hands Chemical-Resistant Nitrile GlovesProvides a barrier against skin contact.[5] Always inspect gloves for tears or holes before use. Double-gloving is recommended for extended handling periods. Contaminated gloves must be removed and disposed of properly.
Body Laboratory CoatA standard lab coat is required to protect skin and clothing from incidental contact.[7] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Use in Chemical Fume HoodAll handling of 2-Bromo-5-nitrothiophene solid must occur in a certified chemical fume hood to control dust and potential vapors.[5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.
Standard Operating Protocol for Handling

A systematic workflow minimizes risk and ensures procedural consistency. The following steps must be followed for all operations involving 2-Bromo-5-nitrothiophene.

Step 1: Pre-Handling Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the controlled workspace.

  • Locate Emergency Equipment: Ensure unobstructed access to an eyewash station and safety shower.[7]

Step 2: Donning PPE

  • Put on your lab coat and ensure it is fully buttoned.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly before putting on nitrile gloves.

Step 3: Chemical Handling (Inside Fume Hood)

  • Carefully open the container, avoiding any puff of solid material.

  • Use a dedicated spatula to weigh the desired amount of the yellow solid onto a weigh boat.[4]

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Keep the container tightly sealed when not in use.[3][6]

Step 4: Decontamination and Post-Handling

  • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.

  • Clean any non-disposable equipment used.

  • Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[3]

Step 5: Doffing (Removing) PPE

  • Remove gloves first, peeling them off without touching the outer surface with bare skin.

  • Remove the lab coat.

  • Remove goggles last.

Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing 2-Bromo-5-nitrothiophene in a laboratory setting.

G cluster_prep Preparation Phase cluster_ppe Protection cluster_handling Operational Phase cluster_cleanup Post-Handling Phase cluster_final Final Steps A Assess Hazards (SDS Review) B Verify Fume Hood & Safety Equipment A->B C Don Required PPE (Goggles, Gloves, Coat) B->C Proceed if safe D Handle Chemical in Fume Hood C->D E Weigh & Transfer D->E F Prepare Solution D->F G Decontaminate Work Area & Tools E->G F->G H Segregate & Label Chemical Waste G->H I Doff PPE Correctly H->I Work complete J Wash Hands Thoroughly I->J

Caption: Procedural workflow for handling 2-Bromo-5-nitrothiophene.

Waste Management and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring compliance.

  • Solid Waste: All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing 2-Bromo-5-nitrothiophene should be collected in a designated, sealed, and labeled hazardous waste container. Halogenated organic waste streams are often segregated, so follow your institution's specific guidelines.[8] Do not empty this chemical into drains.[4]

  • Empty Containers: The original container, even if "empty," will contain residue. It should be sealed and disposed of as hazardous waste.

All waste disposal must adhere to applicable regional, national, and local laws and regulations.[3][4]

By adhering to this comprehensive safety and handling protocol, researchers can confidently work with 2-Bromo-5-nitrothiophene while upholding the highest standards of laboratory safety and scientific integrity.

References

  • Benchchem. An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • CymitQuimica. (2023, October 6). SAFETY DATA SHEET: 2-Bromo-5-nitrothiophene.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2-Bromo-5-nitrothiophene.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 83222, 2-Bromo-5-nitrothiophene. PubChem.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Bromo-5-nitrothiophene.
  • Apollo Scientific. SAFETY DATA SHEET: 2-Bromo-5-nitroaniline.
  • Santa Cruz Biotechnology, Inc. 2-Bromo-5-nitrothiophene.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2-Bromo-5-chlorothiophene.
  • ChemScene. 2-Bromo-5-nitrothiophene.
  • ChemScene. (2021, March 26). Safety Data Sheet.
  • University of California, Santa Cruz. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health & Safety.
  • European Organic Peroxide Safety Group. (n.d.). Safe Handling.

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